molecular formula C6H9NS B175276 1-(Thiophen-3-yl)ethanamine CAS No. 118488-08-7

1-(Thiophen-3-yl)ethanamine

Cat. No.: B175276
CAS No.: 118488-08-7
M. Wt: 127.21 g/mol
InChI Key: KXCGQPCMPZULFH-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)ethanamine is an organic compound with the chemical formula C6H9NS. It is a colorless or light yellow liquid or solid, soluble in water and many organic solvents. This compound is an important intermediate in organic synthesis, used in the production of pesticides, drugs, pigments, and other organic compounds.

Biochemical Analysis

Biochemical Properties

1-(Thiophen-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . These actions contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

1-(Thiophen-3-yl)ethanamine can be synthesized through several methods:

Chemical Reactions Analysis

1-(Thiophen-3-yl)ethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGQPCMPZULFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557980
Record name 1-(Thiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-08-7
Record name 1-(Thiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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